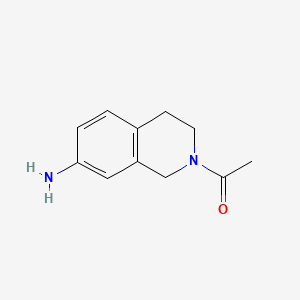

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

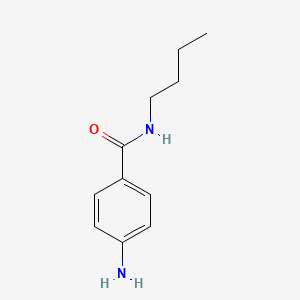

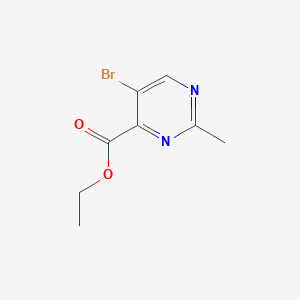

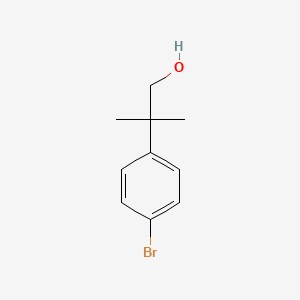

5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile is a useful research chemical . It has a molecular weight of 238.08 and a molecular formula of C9H8BrN3 . The IUPAC name for this compound is 5-(3-bromophenyl)-1H-pyrazol-3-amine .

Synthesis Analysis

Pyrazole-bearing compounds, including 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile, are known for their diverse pharmacological effects. They are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile includes a bromophenyl group attached to the 1-position of the pyrazole ring and an amino group attached to the 5-position . The compound also has a nitrile group attached to the 4-position of the pyrazole ring .Physical And Chemical Properties Analysis

The compound has a boiling point of 470.6 ℃ at 760 mmHg and a density of 1.645 g/cm^3 . It has a LogP value of 3.00260, indicating its lipophilicity . The compound also has a topological polar surface area of 54.7 Å^2 .Aplicaciones Científicas De Investigación

- Field : Chemistry .

- Application : NMR spectroscopy is a powerful tool used to distinguish between different organic compounds . It can be used to analyze mixtures and identify impurities, which is common in lab reactions .

- Method : The method involves analyzing the data from 1H NMR spectra. Peaks in the spectrum can indicate the presence of different compounds .

- Results : The results can help identify the structure of an unknown compound, or confirm the structure of a known compound .

- Field : Medicinal Chemistry .

- Application : Similar compounds have been synthesized and evaluated for their antiproliferative activity .

- Method : The compounds were synthesized from longifolene and their structures were confirmed by FT-IR, NMR, and ESI-MS. The in vitro cytotoxicity of the synthesized compounds was evaluated by standard MTT assay against five human cancer cell lines .

- Results : Some of the synthesized compounds exhibited better and more broad-spectrum anticancer activity against almost all the tested cancer cell lines than that of the positive control, 5-FU .

NMR Spectroscopy

Antiproliferative Evaluation

- Field : Pharmaceutical Chemistry .

- Application : Similar compounds have been used in the synthesis of new drugs . These drugs are designed to enhance their cytotoxic activity, making them potentially useful in cancer treatment .

- Method : The method involves the design and synthesis of a new series of isatin derivatives . The structures of these compounds are confirmed using various techniques such as FT-IR, NMR, and ESI-MS .

- Results : The synthesized compounds showed enhanced cytotoxic activity, making them potential candidates for further development into anticancer drugs .

- Field : Analytical Chemistry .

- Application : Compounds like this can be used in chemical analysis . For example, they can be used to identify impurities in a sample .

- Method : The method involves using techniques like NMR spectroscopy to analyze the sample . The peaks in the NMR spectrum can indicate the presence of different compounds .

- Results : The results can help identify the composition of a sample, including any impurities that may be present .

Drug Synthesis

Chemical Analysis

- Field : Organic Chemistry .

- Application : Compounds like this can be used in organic synthesis . They can serve as building blocks in the synthesis of more complex organic molecules .

- Method : The method involves using techniques like NMR spectroscopy to confirm the structure of the synthesized compounds .

- Results : The results can help in the synthesis of new organic compounds, which can have various applications in fields like medicine and materials science .

- Field : Material Science .

- Application : Similar compounds can be used in the development of new materials . These materials can have unique properties, making them useful in various applications .

- Method : The method involves synthesizing the compound and incorporating it into a material. The properties of the material can then be tested .

- Results : The results can lead to the development of new materials with unique properties .

Organic Synthesis

Material Science

Safety And Hazards

Direcciones Futuras

The future directions for 5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile could involve further exploration of its antileishmanial and antimalarial activities . The compound could be considered a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

Propiedades

IUPAC Name |

5-amino-1-(3-bromophenyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4/c11-8-2-1-3-9(4-8)15-10(13)7(5-12)6-14-15/h1-4,6H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTANIIIAZUVWIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)N2C(=C(C=N2)C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500584 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

CAS RN |

71856-56-9 |

Source

|

| Record name | 5-Amino-1-(3-bromophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.